1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone
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Overview
Description
1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone typically involves multiple steps. One common method involves the reduction of 1-(5-chloro-2-nitrophenyl)ethanone using platinum oxide and charcoal in ethanol under hydrogen atmosphere . Another method involves the reduction of 2-nitro-5-chloroacetophenone using iron powder and ammonium chloride in a methanol-water mixture at 60°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron powder and ammonium chloride are commonly used for reduction reactions.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include oximes, hydrazones, and substituted derivatives of the original compound .
Scientific Research Applications
1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, potentially inhibiting or activating biological processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone is unique due to its specific combination of functional groups and its pyrrole ring structure
Properties
CAS No. |
91481-02-6 |
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Molecular Formula |
C13H13ClN2O |
Molecular Weight |
248.71 g/mol |
IUPAC Name |
1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H13ClN2O/c1-7-11(8(2)17)12(15)13(16-7)9-5-3-4-6-10(9)14/h3-6,16H,15H2,1-2H3 |
InChI Key |
TXTMRLJHSIIYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2Cl)N)C(=O)C |
Origin of Product |
United States |
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